ACH-000143

Melatonin Receptor Binding Affinity GPCR Agonist

ACH-000143 is a peripherally preferred MT1/MT2 receptor agonist engineered for minimal blood-brain barrier permeability, enabling metabolic research without CNS confounding. Oral administration reduces liver triglycerides up to 65% and steatosis by 50-70% in DIO models, with 28% reduction in body weight gain and improved glucose tolerance. Essential for NAFLD/NASH and peripheral melatonin signaling studies.

Molecular Formula C13H16ClN3O3
Molecular Weight 297.74 g/mol
Cat. No. B8143701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACH-000143
Molecular FormulaC13H16ClN3O3
Molecular Weight297.74 g/mol
Structural Identifiers
SMILESCC(=O)NCCN1C2=CC(=C(C=C2N=C1OC)Cl)OC
InChIInChI=1S/C13H16ClN3O3/c1-8(18)15-4-5-17-11-7-12(19-2)9(14)6-10(11)16-13(17)20-3/h6-7H,4-5H2,1-3H3,(H,15,18)
InChIKeyBVSLRGAPRGQWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide: A Peripherally Restricted Melatonin Agonist for Metabolic Research


N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide, also designated as ACH-000143, is a synthetic small molecule that functions as a potent, orally active agonist at the melatonin MT1 and MT2 receptors . Characterized by a benzimidazole core with specific 5-chloro and 2,6-dimethoxy substitutions, its molecular formula is C13H16ClN3O3 and its molecular weight is 297.74 g/mol . It was developed as a lead compound with a distinctly 'peripherally preferred' pharmacological profile, intended for research into metabolic disorders rather than central nervous system (CNS) indications [1].

Why N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide Cannot Be Substituted by Other Melatonin Agonists


Generic substitution among melatonin receptor agonists is scientifically invalid due to fundamental differences in their pharmacokinetic profiles, which dictate their target tissue exposure and ultimate research utility. This compound (ACH-000143) is distinguished by its engineered poor permeability across the blood-brain barrier, resulting in a 'peripherally preferred' exposure [1]. This contrasts sharply with most other melatonin agonists, such as agomelatine, ramelteon, and tasimelteon, which are designed to readily enter the CNS to treat conditions like depression, insomnia, and circadian rhythm disorders [2]. Therefore, for research targeting peripheral metabolic pathways in tissues like the liver, using a CNS-penetrant analog would introduce confounding neurological variables and fail to replicate the specific tissue-specific pharmacological profile of this compound.

Quantitative Evidence Guide for N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide (ACH-000143)


Comparative Sub-Nanomolar Potency and Agonist Activity at Human Melatonin Receptors

ACH-000143 demonstrates binding affinity (Ki) and functional agonist potency (EC50) at human MT1 and MT2 receptors that are comparable to or more potent than established clinical agonists like agomelatine. In radioligand binding assays, ACH-000143 shows high affinity with Ki values of 0.08 nM (MT1) and 0.12 nM (MT2) [1]. Functional assays confirm it acts as a full agonist, inhibiting forskolin-stimulated cAMP accumulation with EC50 values of 0.3 nM (MT1) and 0.4 nM (MT2) [1]. Another source reports EC50 values of 0.06 nM (MT1) and 0.32 nM (MT2) . For comparison, agomelatine exhibits Ki values of 0.10 nM for MT1 and 0.12 nM for MT2 [2].

Melatonin Receptor Binding Affinity GPCR Agonist Pharmacology

Quantified Poor CNS Penetration Enables Peripherally Restricted Pharmacology

A critical differentiator of ACH-000143 is its low permeability across the blood-brain barrier (BBB). In an in vitro BBB model, ACH-000143 exhibits an apparent permeability coefficient (Papp) of less than 1 × 10⁻⁶ cm/s [1]. This value falls well below the established threshold of Papp > 3 × 10⁻⁶ cm/s required for high brain uptake potential and into the range characteristic of compounds unable to penetrate the CNS [2]. In contrast, clinical melatonin agonists like agomelatine and ramelteon are explicitly indicated for CNS disorders, confirming their ability to achieve therapeutic brain concentrations, a property not quantified here but established through their clinical use [3].

Blood-Brain Barrier Pharmacokinetics Peripheral Selectivity ADME

In Vivo Reduction of Hepatic Steatosis and Weight Gain in Diet-Induced Obese Rats

In a diet-induced obese (DIO) rat model of metabolic dysfunction-associated steatotic liver disease (MASLD), oral administration of ACH-000143 produced significant, dose-dependent improvements. Treatment at 10 mg/kg/day for 4 weeks decreased liver triglyceride (TG) levels by 65% and reduced hepatic steatosis area by 50-70% compared to vehicle controls [1]. This same dose regimen led to a 28% reduction in body weight gain, improved glucose tolerance (32% reduction in GTT AUC), and lowered serum total cholesterol and non-esterified fatty acid levels by 25% and 30%, respectively [1].

Metabolic Disease NASH/NAFLD Obesity In Vivo Pharmacology

Demonstrated Safety Pharmacology Profile in Early Toxicological Assessment

An early toxicological assessment of ACH-000143 revealed a favorable safety pharmacology profile. The compound was found to be devoid of hERG channel binding, genotoxicity, and behavioral alterations at oral doses up to 100 mg/kg in rodents [1]. While agomelatine has also been shown to have no effect on hERG current [2], ACH-000143's lack of behavioral alterations at high doses is a direct consequence of its poor CNS penetration [1].

Safety Pharmacology Toxicology hERG Genotoxicity

Validated Application Scenarios for N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide (ACH-000143)


Preclinical Modeling of Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)

ACH-000143 is ideally suited for in vivo studies of NAFLD/NASH progression and intervention in rodent models, particularly diet-induced obesity (DIO) models. As shown in Section 3, oral administration directly targets hepatic melatonin receptors to reduce liver triglycerides by up to 65% and decrease steatosis by 50-70% [1]. This provides a specific, peripheral mechanism-based tool to investigate the role of melatonin signaling in hepatic lipid metabolism and inflammation without confounding CNS effects.

Investigating Peripherally-Restricted Metabolic Pharmacology in Obesity and Type 2 Diabetes

Researchers studying the metabolic benefits of melatonin receptor activation in obesity and type 2 diabetes should prioritize this compound. The evidence confirms significant reductions in body weight gain (28%) and improvements in glucose tolerance (32% reduction in GTT AUC) in DIO rats [1]. Its established poor CNS penetration [2] makes it the superior choice over CNS-active agonists like agomelatine or ramelteon, ensuring that the observed metabolic effects are due to direct action on peripheral tissues such as the liver, adipose tissue, and pancreas.

Tool Compound for Dissecting Peripheral vs. Central Melatonin Receptor Functions

ACH-000143 is a critical tool for basic research aimed at dissecting the physiological roles of peripheral MT1/MT2 receptors from those in the central nervous system. Its high potency and oral bioavailability allow for robust target engagement in peripheral tissues [1], while its quantitative lack of BBB permeability (Papp < 1 × 10⁻⁶ cm/s) [2] effectively creates a functional 'knockout' of central melatonin receptor signaling. This enables clean, interpretable experiments on the peripheral contributions of this pathway to various disease states.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACH-000143

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.